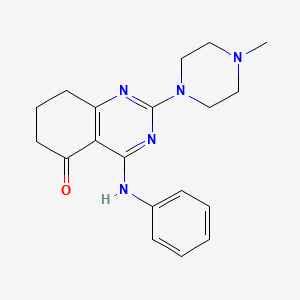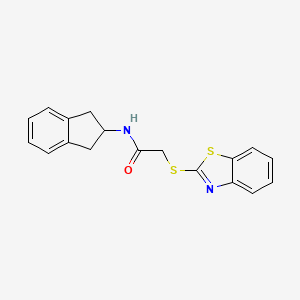![molecular formula C20H26N2O3 B4666692 N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4666692.png)
N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide, also known as NMP-NP, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called CB1 receptor antagonists, which are known to have potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide has been used in various scientific research applications, including the study of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and inflammation. N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide has been shown to be a potent and selective CB1 receptor antagonist, which makes it a valuable tool for studying the endocannabinoid system.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. By blocking the CB1 receptor, N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide prevents the activation of the endocannabinoid system, which results in a decrease in the physiological effects mediated by the system.
Biochemical and Physiological Effects
The CB1 receptor is widely distributed throughout the body, and its activation has been linked to various physiological processes such as pain, appetite, mood, and memory. By blocking the CB1 receptor, N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide in lab experiments is its high selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide in scientific research. One potential application is in the development of new therapeutics for the treatment of obesity, addiction, and pain. Another potential direction is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, the use of N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide in combination with other compounds may lead to the development of new drugs with enhanced therapeutic potential.
Conclusion
In conclusion, N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide is a CB1 receptor antagonist that has been widely used in scientific research. Its high selectivity for the CB1 receptor makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Although there are some limitations to its use, the potential therapeutic applications of N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide make it an exciting area of research for the future.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-16(20(23)21-10-5-11-22-12-14-24-15-13-22)25-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-9,16H,5,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQTMAXCHMANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4666610.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B4666617.png)

![N-2-biphenylyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4666628.png)
![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)
![N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)

![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4666679.png)

![tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4666695.png)
![1-[(benzylsulfonyl)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4666705.png)
![10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4666709.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666720.png)